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Compound of Interest

Compound Name:
3-(2-AMINOETHYL)-5-

NITROINDOLE

CAS No.: 55747-72-3

Cat. No.: B1585162

Get Quote

Version 1.0 | Status: Definitive | Audience: Drug Discovery & Medicinal Chemistry

Executive Summary & Nomenclature Clarification
Core Directive: This guide addresses the compound often colloquially referred to as "5-nitro-L-

tryptamine." It is critical to establish chemically accurate nomenclature immediately:

5-Nitrotryptamine (Achiral): The decarboxylated amine. It possesses no chiral center at the

-carbon; therefore, the "L" designation is chemically invalid for the amine itself.

5-Nitro-L-Tryptophan (Chiral): The biosynthetic precursor. The "L" refers to the

-configuration of the amino acid.

This guide focuses on 5-Nitrotryptamine (5-NT) as the primary scaffold for serotonergic

receptor probing, while providing necessary data on its chiral precursor, 5-Nitro-L-Tryptophan

(5-NLT), where relevant for synthesis and metabolic studies.
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Chemical Identity & Structural Analysis[1][2][3]
Identification Matrix

Parameter
5-Nitrotryptamine (Target

Amine)

5-Nitro-L-Tryptophan

(Precursor)

CAS Registry 55747-72-3 82584-46-1

IUPAC Name
2-(5-Nitro-1H-indol-3-

yl)ethanamine

(2S)-2-Amino-3-(5-nitro-1H-

indol-3-yl)propanoic acid

Formula

Mol.[1][2][3][4][5][6][7][8][9]

Weight
205.21 g/mol 249.22 g/mol

Stereochemistry
Achiral (Planar Indole + Ethyl

chain)

Chiral (L-isomer / S-

configuration)

SMILES NCCc1c[nH]c2ccc(=O)cc12
[O-]c1ccc2[nH]cc(CC(=O)O)c2

c1

Electronic Structure & Tautomerism
The introduction of a nitro group (

) at the C5 position of the indole ring fundamentally alters the electronic landscape compared
to the parent tryptamine:

Electron Withdrawal: The nitro group is a strong electron-withdrawing group (EWG) via both

induction (

) and resonance (

).

Indole Acidity: The

of the indole N-H is significantly lowered (more acidic) compared to tryptamine (

) due to resonance stabilization of the conjugate base by the nitro group.
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-Stacking: The electron-deficient ring system enhances

-

interactions with electron-rich aromatic residues (e.g., Phenylalanine, Tyrosine) in receptor
binding pockets.

Physicochemical Parameters
Solubility & Lipophilicity Profile
Data derived from structural analogs and computational consensus (ACD/Labs, EPISuite).
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Property Value (Approx.) Context & Implications

LogP (Octanol/Water) 0.6 – 0.9

Significantly lower than

Tryptamine (1.55) due to the

polarity of the

group.

LogD (pH 7.4) -1.2 to -0.8

At physiological pH, the

primary amine (

) is protonated (

), rendering the molecule

highly soluble in aqueous

media but reducing passive

membrane permeability.

(Amine) 9.6 – 9.8

The basicity of the side-chain

amine is minimally affected by

the ring substitution due to the

insulating ethyl spacer.

(Indole NH) ~13.5

Predicted decrease from ~17

(unsubstituted) due to C5-nitro

stabilization.

Melting Point > 120 °C

Solid state.[10] Note: The N,N-

dimethyl derivative (5-Nitro-

DMT) melts at 166–169 °C.

Stability & Handling
Light Sensitivity: Nitroindoles are susceptible to photodegradation. Store in amber vials.

Oxidation: The primary amine is prone to oxidative deamination if left in solution with

transition metals.

Storage:

, desiccated, under argon atmosphere for long-term stability.
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Synthesis & Purification Protocols
Route A: Decarboxylation of 5-Nitro-L-Tryptophan
(Biomimetic)
This route is preferred for maintaining high purity and mimicking biosynthetic pathways.

Precursor: 5-Nitro-L-Tryptophan (CAS 82584-46-1).

Catalyst: Acetophenone or Cyclohexanol (High boiling point solvent/catalyst method).

Protocol:

Suspend 5-Nitro-L-Tryptophan in cyclohexanol containing a catalytic amount of 2-

cyclohexen-1-one.

Reflux at 150–160 °C for 2–4 hours under

atmosphere.

Monitor

evolution.

Workup: Acid-base extraction. Dissolve residue in dilute HCl, wash with ether (removes

non-basic impurities), basify aqueous layer with NaOH to pH 11, extract into DCM.

Yield: Typically 60–75%.

Route B: Henry Reaction (Total Synthesis)
Used when the amino acid precursor is unavailable.

Start: 5-Nitroindole-3-carboxaldehyde.

Condensation: React with nitromethane (

) and ammonium acetate to form the nitrovinyl intermediate.

Reduction: Selective reduction of the alkene and aliphatic nitro group using
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(Lithium Aluminum Hydride). Note: Care must be taken to avoid reducing the aromatic nitro
group to an amine. Borane-THF is often a superior alternative for chemoselectivity.

Purification Strategy (HPLC)
Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5µm, 150x4.6mm).

Mobile Phase A: Water + 0.1% TFA.

Mobile Phase B: Acetonitrile + 0.1% TFA.

Gradient: 5% B to 60% B over 20 minutes.

Detection: UV at 280 nm (Indole) and 330 nm (Nitro-specific absorbance).

Visualization: Synthesis & SAR Logic
Diagram: Biosynthetic & Chemical Pathways

Stereochemistry Lost Here
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(Target Achiral Amine)

Decarboxylation
(-CO2, Heat/Solvent) 5-Nitro-DMT

(Active Agonist)

N-Methylation
(SAM or Formaldehyde/NaBH4)

Click to download full resolution via product page

Caption: Pathway illustrating the transition from chiral L-Tryptophan to achiral 5-Nitrotryptamine

via decarboxylation.

Diagram: Structure-Activity Relationship (SAR) Logic
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Caption: Mechanistic impact of the 5-nitro substitution on receptor binding dynamics compared

to native serotonin (5-OH).

Applications in Drug Development
Receptor Probing (SAR): 5-Nitrotryptamine is used to evaluate the electronic requirements of

the serotonin binding pocket. By comparing the binding affinity of 5-Nitro (EWG) vs. 5-

Hydroxy (EDG) vs. 5-Fluoro (EWG, small), researchers map the electrostatic potential of the

receptor's active site (specifically 5-HT2A and 5-HT6).

Metabolic Stability: The nitro group is generally resistant to MAO (Monoamine Oxidase)

degradation compared to the hydroxy group, potentially prolonging half-life in in vitro assays.

Precursor Utility: It serves as the immediate precursor for 5-Nitro-DMT and 5-Nitrogramine,

compounds investigated for psychopharmacological activity and potential antidepressant

effects.
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Safety & Compliance
Hazard Class: Irritant. Potential mutagenicity (typical of some nitro-aromatics, though

specific data for 5-NT is limited).

Handling: Use a fume hood. Avoid inhalation of dust.

Waste: Dispose of as hazardous organic waste containing nitrogen.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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